N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Biological Activity
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that incorporates a complex structure featuring oxadiazole and pyridine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is C24H22N4O3, with a molecular weight of approximately 414.465 g/mol. The presence of functional groups such as the oxadiazole and pyridine rings suggests significant interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. A study evaluating various 1,3,4-oxadiazole derivatives demonstrated that compounds with an acetyl group showed significantly higher antimicrobial activity compared to their non-acetylated counterparts. Specifically, the presence of the -N=CO group in their structure was linked to enhanced activity against biofilm-forming bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound ID | Activity against Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 12 |
Compound B | S. aureus | 8 |
Compound C | P. aeruginosa | 16 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that certain derivatives exhibited promising cytotoxic effects. For instance, one study reported that specific oxadiazole derivatives led to increased cell viability at lower concentrations, indicating potential for selective toxicity against cancer cells while sparing normal cells .
Table 2: Cytotoxicity Data for Selected Compounds
Compound ID | Cell Line | IC50 (µM) | Effect on Viability (%) |
---|---|---|---|
Compound D | MCF-7 | 0.65 | 120 |
Compound E | HepG2 | 2.41 | 110 |
Compound F | L929 | >100 | 95 |
The mechanism by which this compound exerts its biological effects may involve the modulation of gene expression related to apoptosis and cell cycle regulation. Studies have shown that similar compounds can induce p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .
Case Studies
A recent investigation into the pharmacological properties of oxadiazole derivatives included a series of in vitro tests across multiple cancer cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced both cytotoxicity and selectivity towards cancerous tissues over healthy ones .
Case Study Example:
In a study involving MCF-7 cells treated with various oxadiazole derivatives, it was found that those with additional aromatic substitutions exhibited enhanced cytotoxicity compared to simpler structures. This suggests that structural modifications can lead to improved therapeutic profiles.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-5-4-6-20(13-17)25-21(29)15-28-14-19(11-12-22(28)30)24-26-23(27-31-24)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUVELVSHYXBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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